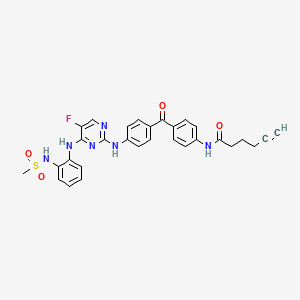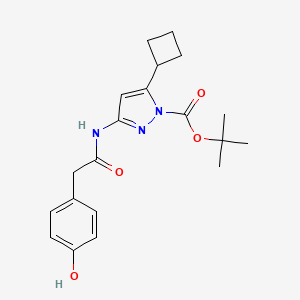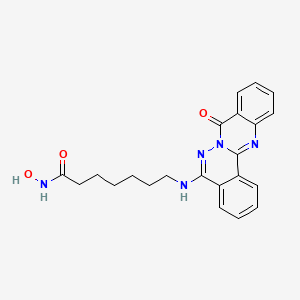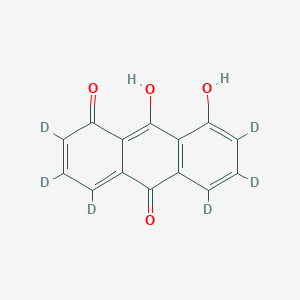
Danthron-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Danthron-d6 typically involves the deuteration of danthron. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency.
化学反应分析
Types of Reactions: Danthron-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield hydroquinones and other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups or the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced anthraquinones.
Substitution: Substituted anthraquinones with various functional groups.
科学研究应用
Danthron-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterated nature.
Biology: Investigated for its potential antiangiogenic and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Danthron-d6 exerts its effects through various molecular targets and pathways:
Antiangiogenic Activity: Inhibits key functions of activated endothelial cells, including proliferation and tube formation.
AMP-Activated Protein Kinase (AMPK) Activation: Regulates lipid and glucose metabolism by promoting the phosphorylation of AMPK and acetyl-CoA carboxylase (ACC).
Antioxidant Properties: Reduces intracellular reactive oxygen species (ROS) production and increases intracellular sulfhydryl groups.
相似化合物的比较
Danthron-d6 is compared with other similar compounds such as:
Danthron: The non-deuterated form of this compound, used primarily as a laxative and in palliative care.
Emodin: Another anthraquinone derivative with similar antiangiogenic and antitumor properties.
Aloe-Emodin: Known for its laxative and potential anticancer effects.
This compound stands out due to its deuterated nature, which makes it particularly useful in tracer studies and kinetic analyses.
属性
分子式 |
C14H8O4 |
|---|---|
分子量 |
246.25 g/mol |
IUPAC 名称 |
2,3,4,5,6,7-hexadeuterio-8,9-dihydroxyanthracene-1,10-dione |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15,18H/i1D,2D,3D,4D,5D,6D |
InChI 键 |
FPNBCZGLFLEZSK-MZWXYZOWSA-N |
手性 SMILES |
[2H]C1=C(C2=C(C(=C1[2H])O)C(=C3C(=C(C(=C(C3=O)[2H])[2H])[2H])C2=O)O)[2H] |
规范 SMILES |
C1=CC2=C(C(=C1)O)C(=C3C(=O)C=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





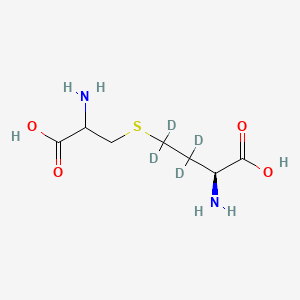
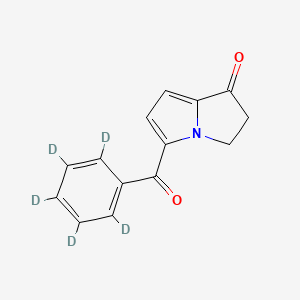
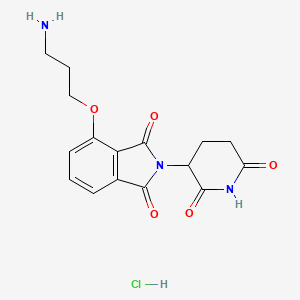
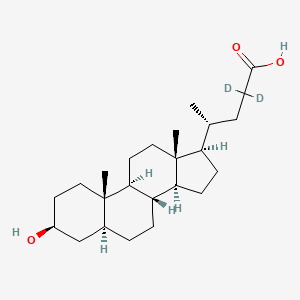

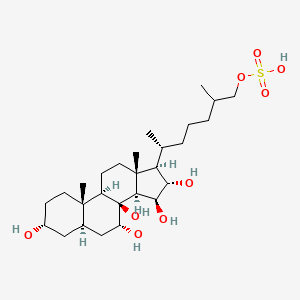

![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
